N-cyclopentylidenepyridin-2-amine
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Overview
Description
N-cyclopentylidenepyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a cyclopentylidene group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentylidenepyridin-2-amine typically involves the reaction of 2-aminopyridine with cyclopentanone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxide derivatives.
Reduction: The compound can be reduced to yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-cyclopentylpyridin-2-amine.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
N-cyclopentylidenepyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopentylidenepyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
N-cyclopentylpyridin-2-amine: Similar structure but lacks the imine functionality.
N-cyclohexylidenepyridin-2-amine: Similar imine functionality but with a cyclohexylidene group instead of a cyclopentylidene group.
Uniqueness: N-cyclopentylidenepyridin-2-amine is unique due to its specific combination of a pyridine ring and a cyclopentylidene group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-pyridin-2-ylcyclopentanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-6-9(5-1)12-10-7-3-4-8-11-10/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHJVIOZMIRCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NC2=CC=CC=N2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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